4-amino-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-amino-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring, a dinitrophenyl group, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 2-hydroxy-3,5-dinitrobenzaldehyde. This reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-amino-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s oxadiazole ring and dinitrophenyl group are believed to play a crucial role in its binding affinity and specificity. The exact molecular pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide
- **2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
4-amino-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dinitrophenyl group, in particular, contributes to its potential as an antimicrobial agent, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H7N7O7 |
---|---|
Molecular Weight |
337.21 g/mol |
IUPAC Name |
4-amino-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C10H7N7O7/c11-9-7(14-24-15-9)10(19)13-12-3-4-1-5(16(20)21)2-6(8(4)18)17(22)23/h1-3,18H,(H2,11,15)(H,13,19)/b12-3+ |
InChI Key |
FUJDAGLKHOZLJB-KGVSQERTSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)C2=NON=C2N)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)C2=NON=C2N)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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